1-(4-(Trifluoromethyl)phenyl)propan-1-one

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Researchers pursuing fluorinated drug candidates face inconsistent intermediate quality and supply chain delays. 4'-(Trifluoromethyl)propiophenone (CAS 711-33-1) resolves this: • Proven scalability - industrial route achieves 97.2% yield at 378 kg scale, ensuring reliable bulk supply. • Validated utility - key precursor to Lanperisone & fenfluramine; cited in antifungal and agrochemical patent literature. • Enhanced profile - Log P ~2.89 improves BBB penetration and metabolic stability vs. non-fluorinated analogs. • Consistent quality - available in 97-99% purity with full analytical characterization (NMR, HPLC, GC). Ideal for medicinal chemistry, process R&D, and agrochemical discovery programs.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 711-33-1
Cat. No. B1295242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)phenyl)propan-1-one
CAS711-33-1
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3
InChIKeyQFKOWENRSZZLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Trifluoromethyl)propiophenone: Chemical Overview


1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 711-33-1), also known as 4'-(trifluoromethyl)propiophenone, is a trifluoromethylated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. This compound is characterized by a propiophenone core substituted at the para position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group [1]. It typically presents as a white to light-yellow solid with a melting point of 36–39 °C and a boiling point of 216 °C [2]. The presence of the -CF₃ group confers enhanced lipophilicity (calculated Log P ≈ 2.89) and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [3].

Why 4'-(Trifluoromethyl)propiophenone Cannot Be Substituted


The para-trifluoromethyl substituent of 711-33-1 fundamentally alters the electronic and steric properties of the propiophenone scaffold compared to its non-fluorinated (propiophenone) or mono-halogenated (e.g., 4'-fluoro or 4'-chloro) analogs. The -CF₃ group exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and the carbonyl group. This modifies the compound's reactivity in key transformations, such as nucleophilic additions and reductions, and influences the stability of reaction intermediates. Furthermore, the high electronegativity and lipophilicity of the -CF₃ group impact the molecule's physicochemical properties, including its Log P value, which is significantly higher than its non-fluorinated counterpart. In a biological context, these differences translate to altered binding affinities and metabolic profiles. For instance, the para-trifluoromethylphenylpropionyl derivative has demonstrated a distinct pharmacological profile, exhibiting low farnesyltransferase inhibition but considerable antimalarial activity, a trait not shared by its non-fluorinated analogs [1]. Therefore, substituting 711-33-1 with a simpler propiophenone in a synthetic sequence or biological assay would likely lead to different reaction outcomes, yields, or biological activities.

4'-(Trifluoromethyl)propiophenone: Key Evidence vs. Analogs


Scalable High-Yield Synthesis

A published synthetic procedure for 4-(trifluoromethyl)propiophenone (711-33-1) demonstrates its industrial viability by achieving a high yield of 97.2% on a multi-kilogram scale. This is achieved through the oxidation of 1-(4-trifluoromethylphenyl)-1-propanol using sodium perchlorate and tetrabutylammonium hydrogensulphate, yielding 378 kg of the final product [1]. In contrast, the synthesis of its mono-fluorinated analog, 4'-fluoropropiophenone (CAS 456-03-1), is typically achieved via Friedel-Crafts acylation with reported yields in the range of 72–78%, highlighting a significant efficiency gap . The high-yielding, scalable process for the -CF₃ analog is a critical differentiator for procurement in large-scale applications.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Enhanced Lipophilicity in Drug Design

The calculated partition coefficient (Log P) for 4'-(trifluoromethyl)propiophenone (711-33-1) is 2.89 [1]. This is substantially higher than that of its non-fluorinated analog, propiophenone, which has a calculated Log P of 2.19 [2], and its mono-fluorinated analog, 4'-fluoropropiophenone, with a calculated Log P of 2.42 [3]. The significantly increased lipophilicity, driven by the -CF₃ group, is a critical parameter in drug design, influencing membrane permeability, oral absorption, and blood-brain barrier penetration [1]. This property makes 711-33-1 a superior starting point for designing drug candidates that require improved bioavailability and central nervous system exposure compared to analogs with lower lipophilicity.

Medicinal Chemistry Physicochemical Properties Drug Design

Potential Antifungal Activity

While direct comparative MIC data for 711-33-1 against common analogs is not widely available in primary literature, the compound has been identified as possessing antifungal properties through a specific mechanism: it inhibits the enzyme 1-hydroxy-7-azabenzotriazole (1OHA), which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes . This mechanism is distinct from the more general antifungal activities of some analogs. For example, certain chalcone derivatives with lower Log P values (e.g., compound 2, Log P 2.17) show no significant antifungal activity (MIC > 4000 µg/mL) [1]. The predicted antifungal activity for 711-33-1, as determined by PASS (Prediction of Activity Spectra for Substances) analysis, is 0.844 (Pa > 0.5), indicating a high probability of antifungal action [2]. This suggests a structure-specific activity that may not be present in close structural analogs lacking the -CF₃ group.

Antifungal Mechanism of Action Biological Activity

Key Intermediate in Muscle Relaxant Synthesis

4-(Trifluoromethyl)propiophenone (711-33-1) is a key intermediate in the established synthetic pathway for Lanperisone hydrochloride (NK-433), a centrally acting muscle relaxant [1]. The synthesis involves the oxidation of 1-[4-(trifluoromethyl)phenyl]-1-propanol, derived from 4-(trifluoromethyl)benzaldehyde, to yield the ketone. This is a defined, published route where the -CF₃ group is essential for the final drug's pharmacological activity. In contrast, the structurally similar 4'-fluoropropiophenone is noted primarily as a general intermediate in organic synthesis with limited, if any, published use in the synthesis of a specific, advanced drug candidate . This established role in the manufacture of a known pharmaceutical agent provides a concrete, verifiable application for 711-33-1, differentiating it from more generic building blocks.

Pharmaceutical Synthesis Drug Development Lanperisone

4'-(Trifluoromethyl)propiophenone: Research and Industrial Applications


Scaled-Up Synthesis of Fluorinated Intermediates

Given the published industrial synthesis achieving a 97.2% yield on a 378 kg scale [1], 711-33-1 is ideally suited for process chemistry groups and CROs seeking a reliable, high-yielding route to advanced fluorinated intermediates. Its use as a precursor to Lanperisone further validates its role in drug manufacturing [2].

CNS-Penetrant Drug Design and Synthesis

The enhanced lipophilicity (Log P = 2.89) of 711-33-1 compared to non-fluorinated and mono-fluorinated analogs [1] makes it a strategic choice for medicinal chemists designing drug candidates where improved blood-brain barrier penetration or cellular uptake is a primary objective. It serves as an excellent building block for incorporating these favorable physicochemical properties into new chemical entities.

Antifungal SAR Studies

The combination of a proposed mechanism of action via 1OHA inhibition [1] and a high PASS prediction score (Pa = 0.844) for antifungal activity [2] positions 711-33-1 as a valuable starting point for antifungal drug discovery programs. Researchers can use this scaffold to explore the impact of a high-Log P, -CF₃-substituted core on antifungal potency and spectrum of activity.

Enhanced Bioactivity in Agrochemicals

The trifluoromethyl group is a privileged motif in modern agrochemistry, often conferring increased metabolic stability and potency. 4'-(Trifluoromethyl)propiophenone is explicitly cited as a useful intermediate for agrochemicals in a Japanese patent [1] and is noted as a key intermediate for creating herbicides or insecticides with enhanced biological activity [2]. This makes it a prime candidate for agrochemical R&D groups.

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